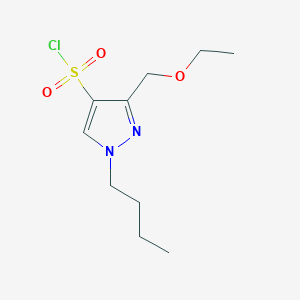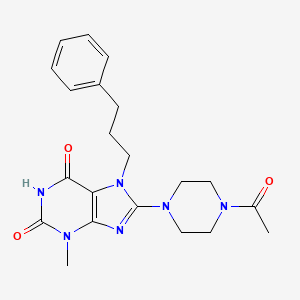![molecular formula C14H16N2O2S B2525162 4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉 CAS No. 256661-25-3](/img/structure/B2525162.png)
4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine" is a derivative that falls within a class of compounds known for their potential pharmacological activities. These derivatives often exhibit a range of biological properties, including inhibition of enzymes like phosphoinositide 3-kinase, which is crucial in cellular functions such as growth and metabolism .
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves multi-step chemical reactions that may include the formation of C–C and C–N bonds. For instance, a one-pot synthesis approach has been developed for creating similar compounds, which is advantageous due to its simplicity, eco-friendliness, and the use of water as a solvent . Another synthesis method involves refluxing specific precursors, such as 1,3,4 oxadiazole-2-thiol with a chloroethyl morpholine hydrochloride, to obtain the desired morpholine derivative .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry, and confirmed by single crystal X-ray diffraction studies. These compounds often crystallize in the monoclinic system and exhibit specific lattice parameters that are characteristic of their crystalline form . The molecular conformation is influenced by the presence of substituents on the thiazole and phenyl rings, which can lead to different tautomeric forms and crystal packing interactions .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The presence of functional groups such as the thiazole ring and the morpholine moiety allows for further chemical modifications, which can be exploited to synthesize new compounds with potential biological activities . The reactivity of these compounds can be influenced by the substituents present on the aromatic rings, as well as the overall molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. These compounds typically exhibit solid-state properties that are defined by their crystal packing, which can include intermolecular interactions such as hydrogen bonding and π-π stacking . The morpholine ring often adopts a chair conformation, contributing to the stability of the molecule . The solubility, melting point, and other physicochemical properties are determined by the nature of the substituents and the molecular framework of the compound .
科学研究应用
合成和结构分析:Fathalla等人(2002年)展示了新噻唑衍生物的合成,包括4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉。这些化合物是通过多米诺反应合成的,展示了它们在有机合成和结构化学中的潜力(Fathalla, Marek, & Pazdera, 2002)。
药理应用:Alexander等人(2008年)的研究确定了4-(1,3-噻唑-2-基)吗啉衍生物作为磷脂酰肌醇-3-激酶的有效抑制剂,表明它们在癌症治疗中的潜在用途。这项研究提供了有关这些化合物在体内肿瘤生长模型中的实用性的见解(Alexander et al., 2008)。
互变异构和分子构象:Balti等人(2016年)研究了甲氧基取代的4-苯基-4-噻唑烯-2-硫酮的构象和互变异构,包括4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉的衍生物。这项研究为这类化合物的分子性质提供了重要见解(Balti, Norberg, Efrit, Lanners, & Wouters, 2016)。
抗癌效力:Turan-Zitouni等人(2018年)合成了新型噻唑烯-四氢萘衍生物并评估了它们的抗癌效力。这些化合物,包括4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉的衍生物,在癌细胞系中显示出有希望的结果,突显了它们在药物化学中的潜力(Turan-Zitouni, Yurttaş, Tabbi, Çiftçi, Temel, & Kaplancıklı, 2018)。
抗氧化剂的QSAR分析:Drapak等人(2019年)对1-[2-(R-苯亚胺基)-4-甲基-3-(3-[吗啉-4-基]丙基)-2,3-二氢-1,3-噻唑-5-基]乙酮衍生物进行了QSAR分析,这些衍生物在结构上与4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉相关。这项研究为设计新型潜在抗氧化剂提供了理论基础(Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019)。
抗菌和抗癌活性:Tumosienė等人(2020年)研究了3-[(4-甲氧基苯基)氨基]丙酰肼的新型衍生物的抗氧化和抗癌活性,这些衍生物与吗啉结构相关。他们的研究结果表明这些化合物在这些领域具有显著活性,有助于了解该化合物的生物潜力(Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020)。
α-葡萄糖苷酶抑制剂用于糖尿病管理:Menteşe等人(2020年)合成了一系列4-(5-氟-2-取代-1H-苯并咪唑-6-基)吗啉衍生物并评估了它们的α-葡萄糖苷酶抑制潜力。这些化合物在结构上与4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]吗啉相关,显示出在糖尿病管理中的相当潜力(Menteşe, Baltaş, & Emirik, 2020)。
属性
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJZGDNHCDDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

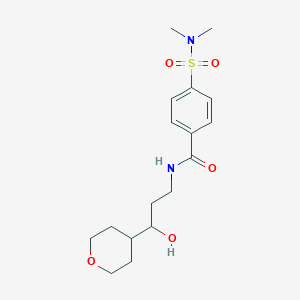
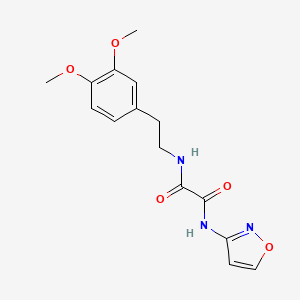
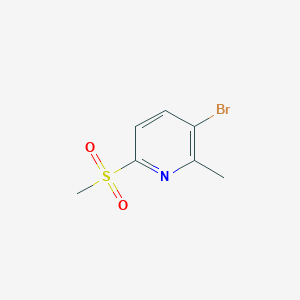
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
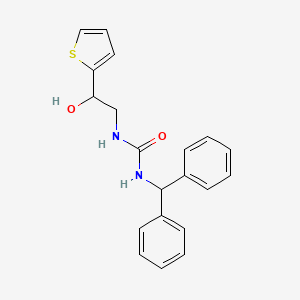
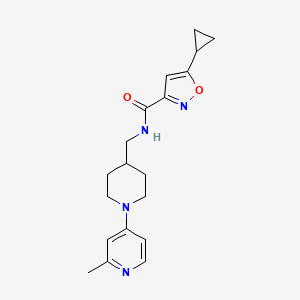
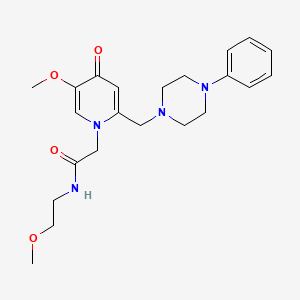
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
